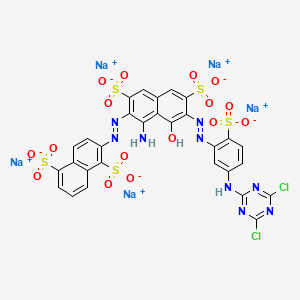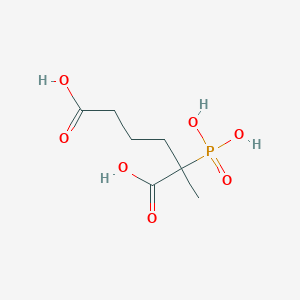
2-Methyl-2-phosphonohexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phosphonohexanedioic acid: is an organic compound characterized by the presence of a phosphonic acid group and a carboxylic acid group It is a derivative of hexanedioic acid, with a methyl group and a phosphono group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phosphonohexanedioic acid can be achieved through several methods. One common approach involves the reaction of hexanedioic acid with a methylating agent and a phosphonating agent. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Industrial methods often focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phosphonohexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphonate.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce phosphines or phosphonates.
Scientific Research Applications
2-Methyl-2-phosphonohexanedioic acid has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of complex molecules and polymers.
Biology:
- Investigated for its potential role in biochemical pathways.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic effects.
- Examined for its ability to modulate biological processes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phosphonohexanedioic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion sequestration. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Hexanedioic acid: Lacks the phosphono and methyl groups, making it less versatile in certain applications.
2-Methylhexanedioic acid: Contains a methyl group but lacks the phosphono group, limiting its chelation properties.
2-Phosphonohexanedioic acid: Contains a phosphono group but lacks the methyl group, affecting its reactivity.
Uniqueness: 2-Methyl-2-phosphonohexanedioic acid is unique due to the presence of both a phosphono group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
CAS No. |
67492-85-7 |
|---|---|
Molecular Formula |
C7H13O7P |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
2-methyl-2-phosphonohexanedioic acid |
InChI |
InChI=1S/C7H13O7P/c1-7(6(10)11,15(12,13)14)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
InChI Key |
FIJBDRURCNULES-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


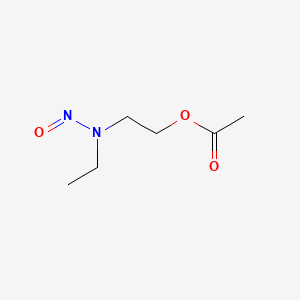
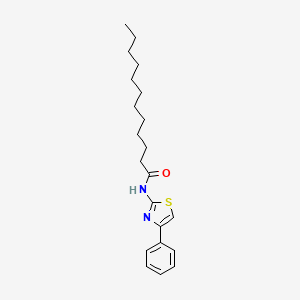

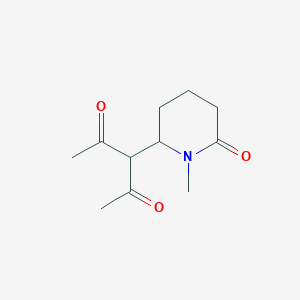
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
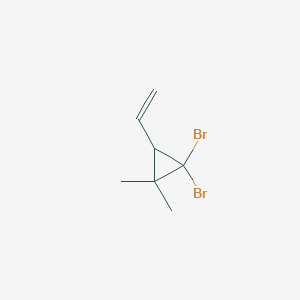
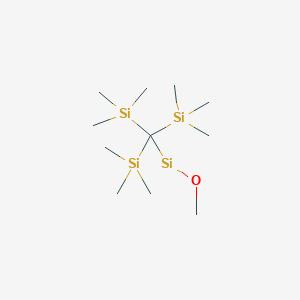
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

